(5Z)-2-(4-ethylpiperazin-1-yl)-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves the condensation of 4-hydroxybenzaldehyde with 2-(4-ethylpiperazin-1-yl)thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Halogenated or sulfonated thiazole compounds.
Scientific Research Applications
2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
- 2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
- 2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
Uniqueness
The unique combination of the ethylpiperazine moiety and the hydroxyphenyl group in 2-(4-ETHYLPIPERAZINO)-5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE imparts distinct chemical and biological properties. This compound may exhibit enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(5Z)-2-(4-ethylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H19N3O2S/c1-2-18-7-9-19(10-8-18)16-17-15(21)14(22-16)11-12-3-5-13(20)6-4-12/h3-6,11,20H,2,7-10H2,1H3/b14-11- |
InChI Key |
QWAPFOOAKZYIRB-KAMYIIQDSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
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